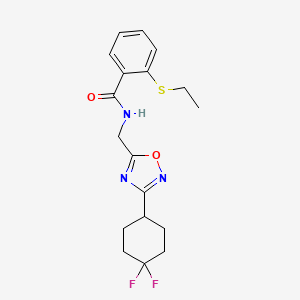

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide

Descripción

Propiedades

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2S/c1-2-26-14-6-4-3-5-13(14)17(24)21-11-15-22-16(23-25-15)12-7-9-18(19,20)10-8-12/h3-6,12H,2,7-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHVKPRQQKAUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide” typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the difluorocyclohexyl group: This step may involve the use of difluorocyclohexane derivatives and appropriate coupling reagents.

Attachment of the benzamide moiety: This can be done through amide bond formation using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group.

Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety.

Substitution: The aromatic ring in the benzamide moiety may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the ethylthio group could yield sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds containing oxadiazole moieties have demonstrated significant antimicrobial properties. Research indicates that derivatives exhibit broad-spectrum efficacy against various bacterial strains, including multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives of oxadiazoles have been shown to target bacterial division proteins like FtsZ, which are novel drug targets for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide may have neuroprotective effects. They could modulate inflammatory responses in conditions like ischemic stroke and Alzheimer's disease by inhibiting specific enzymes involved in neurodegeneration .

Anticancer Properties

Research has indicated that oxadiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. These compounds may interfere with pathways involved in tumor growth and metastasis .

Study on Antibacterial Activity

In a study focused on the antibacterial potential of oxadiazole derivatives, compounds were synthesized and tested against various bacterial strains. One notable compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin and linezolid. This highlights the potential of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide as a lead compound for developing new antibacterial agents targeting FtsZ .

Neuroprotective Mechanisms

Another research effort investigated the neuroprotective properties of similar oxadiazole derivatives in animal models of Alzheimer's disease. The findings suggested that these compounds could ameliorate cognitive deficits by modulating cholinergic signaling pathways and reducing neuroinflammation .

Mecanismo De Acción

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

- N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide

- N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)aniline

Uniqueness

The unique combination of the difluorocyclohexyl group, oxadiazole ring, and ethylthio benzamide moiety may confer distinct biological and chemical properties, making it a compound of interest for various applications.

Actividad Biológica

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The incorporation of a 4,4-difluorocyclohexyl group enhances its lipophilicity and may improve its pharmacokinetic properties. The ethylthio group contributes to the compound's overall chemical reactivity and potential biological interactions.

Biological Activity Overview

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that oxadiazole derivatives can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth. For instance, compounds similar to this one have shown promising results against human colon adenocarcinoma and breast cancer cells with IC50 values in the low micromolar range .

- Antimicrobial Activity : Compounds containing oxadiazole rings are noted for their antimicrobial properties. In vitro studies have revealed that derivatives of oxadiazoles exhibit significant inhibitory effects against various bacterial strains .

- Anti-inflammatory Effects : There is evidence that such compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like ischemic stroke .

The mechanism of action for this compound likely involves interactions with specific biological targets:

- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrase (CA) , which are crucial in cancer progression and other diseases .

- Receptor Binding : The structural features may allow binding to various receptors involved in cellular signaling pathways. For example, the compound may influence pathways related to apoptosis in cancer cells or modulate immune responses .

Synthesis

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of Functional Groups : The ethylthio and difluorocyclohexyl groups are introduced through nucleophilic substitution reactions.

- Purification : Techniques such as recrystallization or chromatography are used to ensure high purity and yield of the final product.

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide:

- A study demonstrated that certain oxadiazole compounds exhibited significant cytotoxicity against a panel of cancer cell lines with IC50 values ranging from 50 to 100 µM .

- Another investigation reported that derivatives showed strong antibacterial activity against pathogens such as Xanthomonas oryzae, with effective concentrations significantly lower than traditional antibiotics .

Q & A

What are the recommended synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide?

Basic

Synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclocondensation of amidoximes with difluorocyclohexyl carbonyl derivatives under reflux with catalysts like ammonium chloride .

Benzamide Functionalization : Coupling the oxadiazole intermediate with 2-(ethylthio)benzoyl chloride using coupling agents (e.g., DCC or EDC) in anhydrous DCM .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high purity (>95%) .

How is the structural identity of this compound confirmed?

Basic

Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to verify substituent integration (e.g., difluorocyclohexyl protons at δ 1.8–2.2 ppm, ethylthio group at δ 1.3–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 439.12) .

- IR Spectroscopy : Peaks for C=O (1680–1700 cm) and C-F (1100–1200 cm) bonds .

How can researchers optimize the yield of the oxadiazole ring formation during synthesis?

Advanced

Key factors include:

- Reagent Ratios : A 1:1.2 molar ratio of amidoxime to difluorocyclohexyl carbonyl derivative minimizes side products .

- Catalysts : Ammonium persulfate (APS) enhances cyclization efficiency at 80–90°C .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .

- Reaction Monitoring : TLC or HPLC to track intermediate formation and adjust reaction time (typically 6–8 hours) .

What strategies address discrepancies in reported biological activities of structurally similar compounds?

Advanced

Resolving contradictions involves:

- Purity Validation : HPLC (≥99% purity) and elemental analysis to exclude impurities as confounding factors .

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature) to ensure reproducibility .

- Target-Specific Studies : Use CRISPR-edited cell lines or knockout models to confirm target engagement (e.g., kinase inhibition assays) .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced

Methodologies include:

- Molecular Docking : AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) and calculate binding affinities (ΔG ≤ -8 kcal/mol) .

- QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with activity trends .

- DFT Calculations : Assess the difluorocyclohexyl group’s electron-withdrawing effects on reaction intermediates .

What are the challenges in modifying the ethylthio group to enhance pharmacokinetics?

Advanced

Challenges and solutions:

- Metabolic Stability : Replace ethylthio with sulfone or sulfonamide groups to reduce CYP450-mediated oxidation .

- Solubility Optimization : Introduce polar substituents (e.g., hydroxyl or amine) while maintaining logP < 3 .

- Steric Hindrance : Molecular dynamics simulations to predict conformational changes upon substitution .

How to analyze the electronic effects of the difluorocyclohexyl group on reactivity?

Advanced

Approaches include:

- Spectroscopic Analysis : F NMR to monitor fluorine’s inductive effects on adjacent functional groups .

- Electrochemical Studies : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing fluorine atoms .

- Computational Mapping : Natural Bond Orbital (NBO) analysis to quantify charge distribution across the cyclohexyl ring .

What in vitro assays are recommended for evaluating this compound’s biological efficacy?

Basic

Standard assays:

- Cytotoxicity : MTT assay (IC values in cancer cell lines like HeLa or MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .

- Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability .

How to design derivatives for improved target selectivity?

Advanced

Strategies include:

- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to modulate hydrogen bonding .

- Fragment-Based Design : Screen fragment libraries to identify complementary binding motifs .

- Pharmacophore Modeling : Align substituents with target active-site residues (e.g., hydrophobic pockets for difluorocyclohexyl) .

How to resolve spectral overlaps in NMR characterization of the benzamide moiety?

Advanced

Solutions:

- 2D NMR Techniques : HSQC and HMBC to distinguish overlapping aromatic protons (δ 7.2–8.1 ppm) .

- Deuterated Solvents : Use DMSO-d to sharpen peaks and reduce solvent interference .

- Variable Temperature NMR : Adjust temperature to resolve dynamic rotational isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.